[1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol
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Overview
Description
Preparation Methods
The synthesis of 1-(Aminomethyl)cyclopropylmethanol involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines .
Scientific Research Applications
1-(Aminomethyl)cyclopropylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(Aminomethyl)cyclopropylmethanol include:
These compounds share structural similarities but differ in the position of the chlorine atom on the thiophene ring. This difference can lead to variations in their chemical properties and reactivity, highlighting the uniqueness of 1-(Aminomethyl)cyclopropylmethanol .
Properties
Molecular Formula |
C9H12ClNOS |
---|---|
Molecular Weight |
217.72 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(5-chlorothiophen-2-yl)methanol |
InChI |
InChI=1S/C9H12ClNOS/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2 |
InChI Key |
QKIUMTFLSOUEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C(C2=CC=C(S2)Cl)O |
Origin of Product |
United States |
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